molecular formula C14H23F2NO2 B8174069 (4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone

(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Cat. No.: B8174069
M. Wt: 275.33 g/mol
InChI Key: VUKVQWOAZVJULN-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a synthetic compound characterized by the presence of a difluorocyclohexyl group and a hydroxyethyl piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be synthesized through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Synthesis of the Piperidinyl Intermediate: The piperidinyl moiety is prepared by reacting piperidine with ethylene oxide to introduce the hydroxyethyl group.

    Coupling Reaction: The final step involves coupling the difluorocyclohexyl intermediate with the hydroxyethyl piperidinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the difluorocyclohexyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: NaBH4, methanol as solvent, room temperature.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity, while the hydroxyethyl piperidinyl moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone is unique due to the presence of both a difluorocyclohexyl group and a hydroxyethyl piperidinyl moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[4-(2-hydroxyethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO2/c15-14(16)6-1-12(2-7-14)13(19)17-8-3-11(4-9-17)5-10-18/h11-12,18H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKVQWOAZVJULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCC(CC2)CCO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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